
N-(3,5-dimethylphenyl)phenazine-1-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine class of nitrogen-containing heterocyclic compounds Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(3,5-dimethylphenyl)phenazine-1-carboxamide, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method utilizes oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This involves the reduction of diphenylamines.
Pd-catalyzed N-arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often employs bacterial biosynthesis using strains like Pseudomonas chlororaphis. These bacteria can produce phenazine-1-carboxamide in significant quantities under controlled conditions, making the process environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acid, while reduction could produce phenazine-1-carboxamide derivatives with different functional groups.
Scientific Research Applications
Chemical and Synthetic Applications
Building Block for Complex Molecules
PCN serves as a crucial building block in organic synthesis, particularly in the development of more complex phenazine derivatives. Its stable structure allows chemists to modify it for various applications, including the synthesis of dyes and pigments.
Synthetic Routes
Several synthetic methods are employed to produce PCN:
- Wohl–Aue Method : Involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
- Beirut Method : Utilizes oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
- Pd-catalyzed N-arylation : Employs palladium catalysts for the N-arylation process.
These methods enable the efficient production of PCN and its derivatives in laboratory settings.
Biological Applications
Antimicrobial Properties
PCN exhibits significant antimicrobial activity against various fungal phytopathogens, making it a candidate for biocontrol in agriculture. It has been shown to inhibit growth in pathogens such as Rhizoctonia solani and Fusarium graminearum, which are responsible for severe crop diseases .
Antitumor Activity
Research indicates that PCN has potential antitumor properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) at concentrations ranging from 32 to 40 µM . This suggests that PCN could be developed into a therapeutic agent for cancer treatment.
Industrial Applications
Dyes and Pigments
Due to its stable chemical structure, PCN is also utilized in the development of dyes and pigments. Its unique chromophore allows for vibrant colors that can be applied in various industries, including textiles and coatings.
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)phenazine-1-carboxamide involves its interaction with cellular components. It acts as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can damage cellular components, leading to antimicrobial and antitumor effects. The compound targets various molecular pathways, including those involved in cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1-carboxamide
- Pyocyanin
Uniqueness
N-(3,5-dimethylphenyl)phenazine-1-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and stability. Its unique structure allows for targeted interactions with cellular components, making it a valuable compound for scientific research and industrial applications .
Biological Activity
N-(3,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
PCN exhibits significant antimicrobial and cytotoxic properties. It has been found effective against various fungal pathogens and cancer cell lines, making it a candidate for both agricultural and medical applications.
Antifungal Activity
PCN demonstrates strong antagonistic effects against several fungal phytopathogens, including:
- Fusarium oxysporum
- Rhizoctonia solani
- Fusarium graminearum
These fungi are responsible for major plant diseases, and PCN's ability to inhibit their growth positions it as a potential biocontrol agent in agriculture .
Anticancer Activity
In cancer research, PCN has shown promising results against various leukemia cell lines, with EC50 values indicating high potency. For example, it exhibits cytotoxicity with values significantly lower than those observed in normal cells, suggesting selective targeting of cancerous cells. Specifically:
- Acute Myeloid Leukemia (AML) : EC50 values are up to 40 times lower compared to normal cells.
- Other cancer types affected include A549 (lung cancer) and HeLa (cervical cancer) cells .
The biological activity of PCN is attributed to several mechanisms:
1. Interaction with Cellular Targets
PCN interacts with cellular components, disrupting normal cellular functions. It induces apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and death .
2. Enzyme Inhibition
PCN is known to inhibit enzymes critical for fungal growth and metabolism. For instance, it interacts with the amidase PcnH, which hydrolyzes the amide bond in PCN, leading to the production of phenazine-1-carboxylic acid. This reaction is crucial for its antifungal activity .
3. Induction of Reactive Oxygen Species (ROS)
The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells. Increased ROS levels can lead to oxidative stress, resulting in cell death through apoptosis .
Research Findings and Case Studies
Several studies have explored the biological activity of PCN:
Pharmacokinetics
PCN's pharmacokinetics involve its metabolism by specific bacterial strains such as Pseudomonas chlororaphis, which produce the compound naturally. The stability and degradation pathways are crucial for its long-term efficacy in both agricultural and medical contexts .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-14(2)12-15(11-13)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXJUFWNVFGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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